Ritonavir-13C,d3

LC-MS/MS Bioanalysis Isotopic Purity

Ritonavir-13C,d3 (¹³C,D₃, M+4) is the optimal stable isotope-labeled internal standard (SIL-IS) for ritonavir LC-MS/MS quantification. Its dual-labeling avoids M+2/M+3 interference and deuterium retention-time shift, ensuring FDA/EMA-compliant bioanalytical accuracy. Ideal for plasma PK, tissue distribution, and multi-analyte antiviral panels. Replace analog IS to eliminate matrix-effect bias.

Molecular Formula C37H48N6O5S2
Molecular Weight 725.0 g/mol
Cat. No. B12417070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir-13C,d3
Molecular FormulaC37H48N6O5S2
Molecular Weight725.0 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
InChIInChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i5+1D3
InChIKeyNCDNCNXCDXHOMX-DYMHQHQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritonavir-13C,d3: Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis of Ritonavir


Ritonavir-13C,d3 (ABT 538-13C,d3) is a stable isotope-labeled analog of the HIV-1 protease inhibitor ritonavir, incorporating one carbon-13 (¹³C) atom and three deuterium (²H, D) atoms into its molecular structure . With a molecular formula of C₃₆¹³CH₄₅D₃N₆O₅S₂ and molecular weight of 724.96 g/mol, this compound serves as a superior internal standard (IS) for the accurate and precise quantification of unlabeled ritonavir in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary value lies in correcting for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection, which is essential for robust pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments .

Why Unlabeled Ritonavir or Alternative Isotopologues Cannot Substitute for Ritonavir-13C,d3 in Validated Bioanalytical Methods


In regulated bioanalysis, the selection of an internal standard is critical to method accuracy and compliance with health authority guidelines. Unlabeled ritonavir cannot function as an internal standard in MS-based methods because it is indistinguishable from the target analyte. Similarly, alternative isotopologues of ritonavir (e.g., Ritonavir-d6 or Ritonavir-d8) may exhibit differential chromatographic behavior due to the deuterium isotope effect, leading to retention time shifts that can compromise the correction of matrix effects [1]. The strategic incorporation of a ¹³C label in Ritonavir-13C,d3, in addition to the deuterium labels, provides a distinct mass difference from the analyte while minimizing the chromatographic retention time shift commonly observed with heavily deuterated compounds, thereby ensuring more accurate and reproducible quantification [2].

Quantitative Differentiation Evidence for Ritonavir-13C,d3 Against Alternative Internal Standards


Enhanced Isotopic Purity from Dual Labeling (¹³C and ²H) Minimizes Cross-Talk and Ensures Method Specificity Compared to Deuterium-Only Standards

The use of a dual-labeled internal standard (¹³C and ²H) offers a critical advantage over deuterium-only isotopologues. While both achieve the necessary mass difference, the incorporation of a ¹³C label significantly reduces the potential for deuterium-hydrogen exchange, a phenomenon that can compromise the purity and long-term stability of the internal standard . The isotopic enrichment for Ritonavir-13C,d3 ensures a distinct mass shift of +4 Da relative to unlabeled ritonavir (720.94 g/mol vs. 724.96 g/mol), which is sufficient to avoid MS cross-talk with the analyte's natural isotopic envelope while mitigating the chromatographic retention time shifts observed with higher deuterium content (e.g., +6 Da for Ritonavir-d6, +8 Da for Ritonavir-d8) . This minimizes the risk of differential matrix effects between the analyte and IS, a known issue with deuterated compounds where retention time differences can lead to unequal ion suppression or enhancement [1]. Consequently, Ritonavir-13C,d3 provides a more robust and reliable correction factor across diverse biological matrices.

LC-MS/MS Bioanalysis Isotopic Purity Method Validation

Validated Accuracy and Precision in Human Serum Analysis Using Isotope Dilution LC-MS/MS with Ritonavir-13C,d3

Ritonavir-13C,d3 is a critical component of validated analytical methods, such as the two-dimensional isotope dilution LC-MS/MS method for quantifying repurposed COVID-19 drugs in human serum. This validated method, which uses stable isotope-labeled analogues as internal standards for all analytes, achieved high levels of accuracy and precision [1]. The inclusion of a well-characterized, isotopically pure internal standard like Ritonavir-13C,d3 is fundamental to achieving the reported method performance. The method's validation results, including inaccuracy and imprecision values, demonstrate the reliability of the quantitative assay for therapeutic drug monitoring and clinical pharmacokinetic studies [1].

Isotope Dilution LC-MS/MS Accuracy Precision Human Serum

Assured Matrix Effect Correction via Near-Identical Physicochemical Properties Versus Non-Isotopic Analogues

The primary advantage of using Ritonavir-13C,d3 over a non-isotopic structural analogue is its near-identical physicochemical behavior to the target analyte, ritonavir. This ensures co-elution and identical ionization efficiency, which is paramount for accurately compensating for variable matrix effects across different biological samples [1]. In contrast, a structural analogue will likely have a different retention time and ionization potential, making it less effective at correcting for matrix-induced ion suppression or enhancement that occurs in specific regions of the chromatogram [2]. Studies have shown that stable isotope-labeled internal standards, due to their identical properties, provide superior correction for extraction variability, derivatization efficiency, and LC-MS/MS analysis compared to structural analogues, leading to higher assay precision and accuracy [3].

Matrix Effects Ion Suppression Internal Standard LC-MS/MS

Molecular Mass Shift of +4 Da Enables Reliable Quantification Across Diverse Biological Matrices and Assay Formats

The specific isotopic composition of Ritonavir-13C,d3 results in a net mass increase of 4 Daltons relative to the unlabeled analyte (ritonavir). This mass difference is strategically important. It is sufficient to avoid significant cross-talk (interference) from the natural isotopic abundance of the analyte in the mass spectrometer's ion selection window [1]. Guidelines for SIL-IS selection recommend a mass difference of at least 4-5 Da to ensure the internal standard signal is distinct from the M+2 or M+3 isotope peaks of the analyte [1]. While deuterium-only analogs like Ritonavir-d6 or Ritonavir-d8 also meet this mass difference criterion, the inclusion of a ¹³C label in Ritonavir-13C,d3 provides the additional benefit of minimizing chromatographic effects . This dual advantage makes Ritonavir-13C,d3 a versatile and reliable choice for a wide range of LC-MS/MS applications, from high-throughput clinical pharmacokinetics to detailed metabolism studies.

Mass Spectrometry Cross-talk Internal Standard Quantification

Primary Research and Industrial Application Scenarios for Ritonavir-13C,d3


Accurate Quantification of Ritonavir for Regulatory Pharmacokinetic and Bioequivalence Studies

This is the most critical application for Ritonavir-13C,d3. Its use as an internal standard enables the development and validation of highly accurate and precise LC-MS/MS methods for quantifying ritonavir in human plasma, a mandatory requirement for innovator and generic drug development. By minimizing analytical variability due to its near-identical properties to the analyte, it ensures the generation of robust pharmacokinetic data (e.g., Cmax, AUC) that meets the stringent acceptance criteria of regulatory bodies like the FDA and EMA for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) [1]. The compound's stability and reliability directly support the cost-effective and timely approval of generic HIV and HCV therapies.

Therapeutic Drug Monitoring (TDM) of Ritonavir in Clinical Settings

In clinical pharmacology, ritonavir is not only an antiviral agent but also a potent pharmacokinetic booster (CYP3A4 inhibitor) used at sub-therapeutic doses (e.g., 100 mg) to increase the exposure of co-administered protease inhibitors [2]. Accurate TDM is crucial to ensure efficacy while avoiding toxicity. Ritonavir-13C,d3 facilitates the reliable quantification of ritonavir in patient plasma samples by correcting for the complex matrix effects and sample-to-sample variability inherent in clinical specimens. This enables clinicians to make data-driven decisions regarding dosing adjustments, particularly in special populations such as patients with hepatic impairment or those at risk for drug-drug interactions.

Investigating Ritonavir Metabolism and CYP3A4-Mediated Drug-Drug Interactions (DDIs)

Ritonavir is a mechanism-based inhibitor of CYP3A4, and its use as a model inhibitor is widespread in preclinical and clinical DDI studies [3]. Ritonavir-13C,d3 is the definitive internal standard for quantifying ritonavir concentrations in in vitro systems (e.g., human liver microsomes, hepatocytes) and in vivo biological matrices (e.g., plasma, urine). The use of a stable isotope-labeled internal standard is essential for accurately measuring the low concentrations of ritonavir present in these systems, especially when studying its own time-dependent pharmacokinetics. This allows researchers to precisely characterize the extent and duration of CYP3A4 inhibition, which is critical for predicting clinically relevant DDIs with co-administered drugs that are CYP3A4 substrates [3].

Quality Control (QC) and Batch Release Testing for Ritonavir API and Finished Drug Products

While primarily a research tool, the high purity (≥98% by HPLC) and precise isotopic labeling of Ritonavir-13C,d3 make it suitable for use as a reference standard or system suitability check in pharmaceutical QC laboratories . It can be used to verify the performance of LC-UV or LC-MS methods used for assay, purity, and impurity profiling of ritonavir active pharmaceutical ingredient (API) and its formulations. Its availability as a certified reference material supports compliance with Good Manufacturing Practices (GMP) by providing a well-characterized, orthogonal standard for system calibration and method verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritonavir-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.